
N-(Pyridin-2-ylmethyl)piperidine-4-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Pyridin-2-ylmethyl)piperidine-4-aminedihydrochloride, also known as P2P, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. P2P is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-(Pyridin-2-ylmethyl)piperidine-4-aminedihydrochloride has been utilized in various synthesis processes and chemical studies. For instance, it's used as an intermediate in the synthesis of lafutidine, a compound synthesized from 2-amino-4-methylpyridine through a series of chlorination and condensation reactions (Shen Li, 2012). Additionally, this compound has been involved in the synthesis of pyrazolo[1,5-α]pyridine derivatives, which have shown potential as dopamine receptor ligands (Li Guca, 2014).
Catalysis and Ligand Formation
In catalysis, N-(Pyridin-2-ylmethyl)piperidine-4-aminedihydrochloride derivatives have been used as stereoselective catalysts. A study by Tian et al. (2012) developed a series of chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, showcasing their potential in stereoselective catalysis (H. Tian et al., 2012).
Coordination Chemistry
In coordination chemistry, this compound has been used to construct helical silver(I) coordination polymers. These polymers demonstrate various cis-trans and trans-trans conformations, which are crucial in the construction of helical structures (Zhuyan Zhang et al., 2013).
Pharmaceutical and Biological Research
N-(Pyridin-2-ylmethyl)piperidine-4-aminedihydrochloride derivatives have been explored in pharmaceutical and biological research. For instance, derivatives have been evaluated for their antioxidant and acetylcholinesterase inhibitory properties, indicating potential applications in therapeutic domains (Leonor Y. Vargas Méndez and Vladimir V. Kouznetsov, 2015).
Propiedades
IUPAC Name |
N-(pyridin-2-ylmethyl)piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-2-6-13-11(3-1)9-14-10-4-7-12-8-5-10;;/h1-3,6,10,12,14H,4-5,7-9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTPYNXSZDMPME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CC=CC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Pyridin-2-ylmethyl)piperidine-4-aminedihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


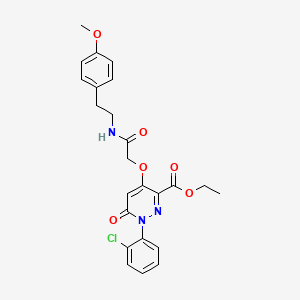
![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2398838.png)
![4-(N,N-dimethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2398840.png)
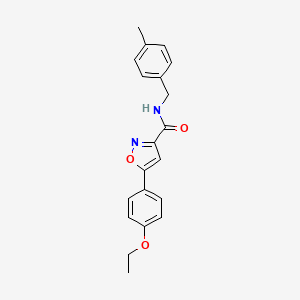
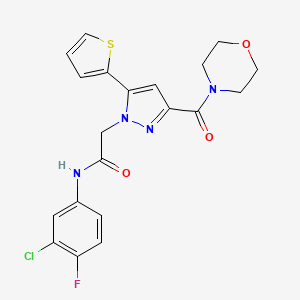
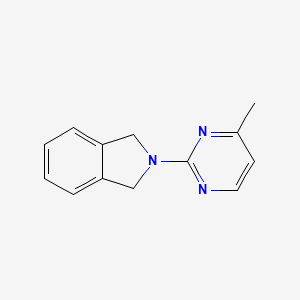
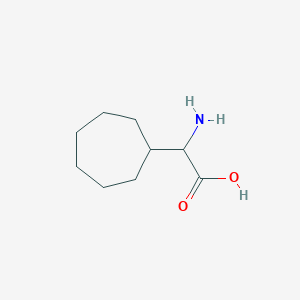



![{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B2398856.png)
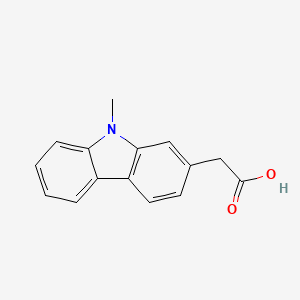
![{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol](/img/structure/B2398859.png)